N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Overview

Description

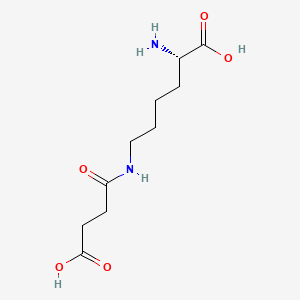

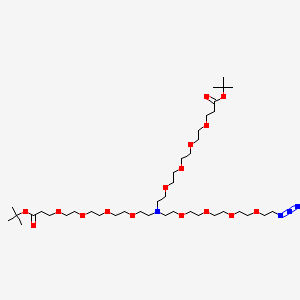

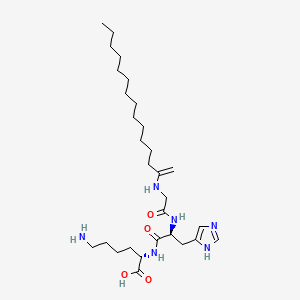

“N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is a branched PEG derivative with a terminal azide group . It is not for therapeutic use .

Synthesis Analysis

This compound can be synthesized via Click Chemistry . The azide group enables PEGylation . The protected amine can be deprotected by acidic conditions, and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular formula of “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is C25H50N4O10 . It has a terminal azide group, Boc protected amine, and a terminal t-butyl ester .Chemical Reactions Analysis

The azide group in “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” can react with alkyne such as BCN, DBCO through Click Chemistry . Boc and the t-butyl ester group can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis

The molecular weight of “N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)” is 566.7 . and should be stored at -20°C .Scientific Research Applications

Synthesis of Specialized Polymers

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is utilized in the synthesis of unique polymeric structures. For instance, Zhang, Wang, and Huang (2010) discussed the synthesis of "umbrella-like" poly(ethylene glycol) (PEG) with a reactive group that can be easily modified to bioactive groups, highlighting its potential in creating specialized polymers for various applications (Yannan Zhang, Guowei Wang, Junlian Huang, 2010).

Drug Delivery Systems

The compound plays a significant role in developing drug delivery systems. Khandare et al. (2006) investigated dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer conjugation with paclitaxel, a cancer drug, demonstrating its potential in enhancing drug solubility and cytotoxicity, thereby contributing to improved drug delivery mechanisms (J. Khandare et al., 2006).

Development of Photoresponsive Materials

The compound is instrumental in the development of photoresponsive materials. Barrio et al. (2009) synthesized photoaddressable linear−dendritic diblock copolymers composed of PEG and dendritic aliphatic polyesters, highlighting its use in creating materials that respond to light stimuli (J. Barrio, L. Oriol, R. Alcalá, C. Sánchez, 2009).

Polymer Science and Material Properties

In polymer science, this compound contributes to understanding material properties. Lemos and Bohn (2016) studied the effect of different plasticizers on the glass–rubber transition temperatures of polyester-based polyurethane binders, emphasizing the role of azido-terminated glycidyl azide polymer (GAP-A) in altering material properties (M. F. Lemos, M. Bohn, 2016).

Biomedical Applications

In biomedical applications, this compound aids in the development of advanced materials. Freichels et al. (2011) demonstrated its utility in creating functional amphiphilic and degradable copolymers, crucial for biomedical applications such as drug delivery (H. Freichels, V. Pourcelle, C. L. Le Duff, J. Marchand‐Brynaert, C. Jérôme, 2011).

Energy Storage and Batteries

Its application extends to the field of energy storage and batteries. Shin and Cairns (2008) characterized a mixture involving poly(ethylene glycol) dimethyl ether (PEGDME) as an electrolyte in Li metal/S cells, indicating its relevance in improving battery performance (Joon-Ho Shin, E. Cairns, 2008).

Enzymatic Reactions in Organic Solvents

The compound is also used in facilitating enzymatic reactions in non-aqueous environments. Matsushima, Okada, and Inada (1984) modified chymotrypsin with PEG derivatives, enabling acid-amide bond formation in organic solvents like benzene (A. Matsushima, M. Okada, Y. Inada, 1984).

Mechanism of Action

Target of Action

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reacts with Alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its specificity, efficiency, and versatility .

Biochemical Pathways

The formation of a stable triazole linkage between the azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and Alkyne, BCN, or DBCO groups in target molecules can lead to changes in the biochemical pathways of these molecules . .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

The result of the action of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) depends on the nature of the target molecules and the biochemical pathways they are involved in. The formation of a stable triazole linkage can potentially alter the function of the target molecules .

Action Environment

The action, efficacy, and stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the compound’s reactivity with Alkyne, BCN, or DBCO groups can be affected by the pH and temperature of the environment . Additionally, the compound’s hydrophilic PEG spacer can increase its solubility in aqueous media , which could influence its action in different biological environments.

properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDLRHGVQBJFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)